molecular formula C27H15ClF3NO5 B11507621 5-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

5-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B11507621
M. Wt: 525.9 g/mol
InChI Key: ZMNPSEVWJBDGSK-UHFFFAOYSA-N
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Description

5-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the furo[3,4-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable pyrrole derivative and a furan derivative under acidic or basic conditions.

    Introduction of the spiro center: This step involves the formation of the spiro linkage, which can be accomplished through a nucleophilic substitution reaction.

    Functionalization of the phenyl rings:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols, as well as electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying spiro structures.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 5-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-chloro-5-(trifluoromethyl)phenyl]furfural
  • 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furoic acid
  • 2-chloro-5-(trifluoromethyl)pyridine

Uniqueness

5-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H15ClF3NO5

Molecular Weight

525.9 g/mol

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenyl]-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C27H15ClF3NO5/c28-17-11-10-14(27(29,30)31)12-18(17)32-24(35)19-20(25(32)36)26(37-21(19)13-6-2-1-3-7-13)22(33)15-8-4-5-9-16(15)23(26)34/h1-12,19-21H

InChI Key

ZMNPSEVWJBDGSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C=CC(=C4)C(F)(F)F)Cl)C5(O2)C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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